Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling and subsequent esterification. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The piperidine ring can be synthesized through hydrogenation reactions using catalysts such as cobalt, ruthenium, or nickel . The final coupling and esterification steps are often carried out under microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of microwave irradiation and high-throughput screening can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperidine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel pyrimidine derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. Additionally, the piperidine ring may enhance binding affinity to certain proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Shares a similar pyrimidine structure and is used in medicinal chemistry.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt) and potential as anticancer agents.
Uniqueness
Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of a pyrimidine ring, a piperidine ring, and a benzoate ester, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H29N5O4 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-[3-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H29N5O4/c1-4-33-23(32)17-5-7-19(8-6-17)29-21(30)14-20(22(29)31)27-18-9-11-28(12-10-18)24-25-15(2)13-16(3)26-24/h5-8,13,18,20,27H,4,9-12,14H2,1-3H3 |
InChI Key |
HDCQKNAFXGODBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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